

Olverembatinib Demonstrates Potent Anti-Tumor Efficacy in Preclinical Patient-Derived Xenograft Models

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Compound of Interest

Compound Name: *Olverembatinib*

Cat. No.: *B1192932*

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SUZHOU, China and ROCKVILLE, Md. – Preclinical data from studies involving patient-derived xenograft (PDX) models underscore the significant anti-tumor activity of **olverembatinib**, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), in heavily pretreated hematologic malignancies and solid tumors. These studies provide a strong rationale for the continued clinical investigation of **olverembatinib** in patient populations with resistance to prior TKI therapies.

Olverembatinib has shown potent and broad-spectrum activity against BCR-ABL1 kinase and its mutants, including the gatekeeper T315I mutation, which confers resistance to many TKIs. [1][2][3] Furthermore, its therapeutic potential extends to other malignancies such as gastrointestinal stromal tumors (GIST).[1] In preclinical evaluations, **olverembatinib** has demonstrated superior or equivalent anti-proliferative activity when compared to other TKIs in various cancer models.

This guide provides a comparative overview of **olverembatinib**'s efficacy in patient-derived xenograft models, details the experimental protocols utilized in these preclinical studies, and illustrates the key signaling pathways modulated by the compound.

Comparative Efficacy of Olverembatinib in Xenograft Models

While direct head-to-head quantitative data in patient-derived xenograft (PDX) models for Chronic Myeloid Leukemia (CML) is limited in publicly available literature, preclinical studies in cell line-derived xenograft (CDX) and available PDX models for other malignancies highlight **olverembatinib's** potent anti-tumor activity.

Table 1: In Vivo Efficacy of **Olverembatinib** in a GIST Cell Line-Derived Xenograft Model

Treatment Group	Dose and Schedule	Mean Tumor Volume (mm ³) at Day 24	Tumor Growth Inhibition (TGI) (%)	Reference
Vehicle Control	-	~1400	-	[4]
Olverembatinib	20 mg/kg, q3d x 2w	~780	56.2	[4]
Olverembatinib	40 mg/kg, q3d x 2w	~400	29.1	[4]
Ponatinib	50 mg/kg, q3d x 3w	~615	43.9	[4]
Olverembatinib	50 mg/kg, q3d x 3w	~525	37.5	[4]

Data extracted from a study using GIST T1 cell line-derived xenografts in nude mice.[4]

Table 2: In Vivo Efficacy of **Olverembatinib** in an AML Patient-Derived Xenograft (PDX) Model

Treatment Group	Dose and Schedule	Endpoint	Result	Reference
Vehicle Control	-	Tumor Burden (hCD45+/hCD33 + cells in peripheral blood)	Maintained high tumor burden	[5][6]
Olverembatinib	10 mg/kg, daily for 28 days	Tumor Burden (hCD45+/hCD33 + cells in peripheral blood)	Elimination of tumor cells from peripheral blood and spleen	[5][6]
Olverembatinib + Lisoftoclax	10 mg/kg Olverembatinib + 100 mg/kg Lisoftoclax, daily for 28 days	Tumor Burden (hCD45+/hCD33 + cells in bone marrow)	Complete elimination of leukemic cells from bone marrow	[5][6]

This study in a FLT3-ITD mutant AML PDX model demonstrates **olverembatinib**'s potent in vivo activity.[5][6]

In a xenograft model derived from SDHB-deficient cells, **olverembatinib** demonstrated superior efficacy at 20 mg/kg compared to ponatinib at 10 mg/kg.[7] These findings, while not from CML or GIST PDX models, are indicative of **olverembatinib**'s potent anti-neoplastic effects.

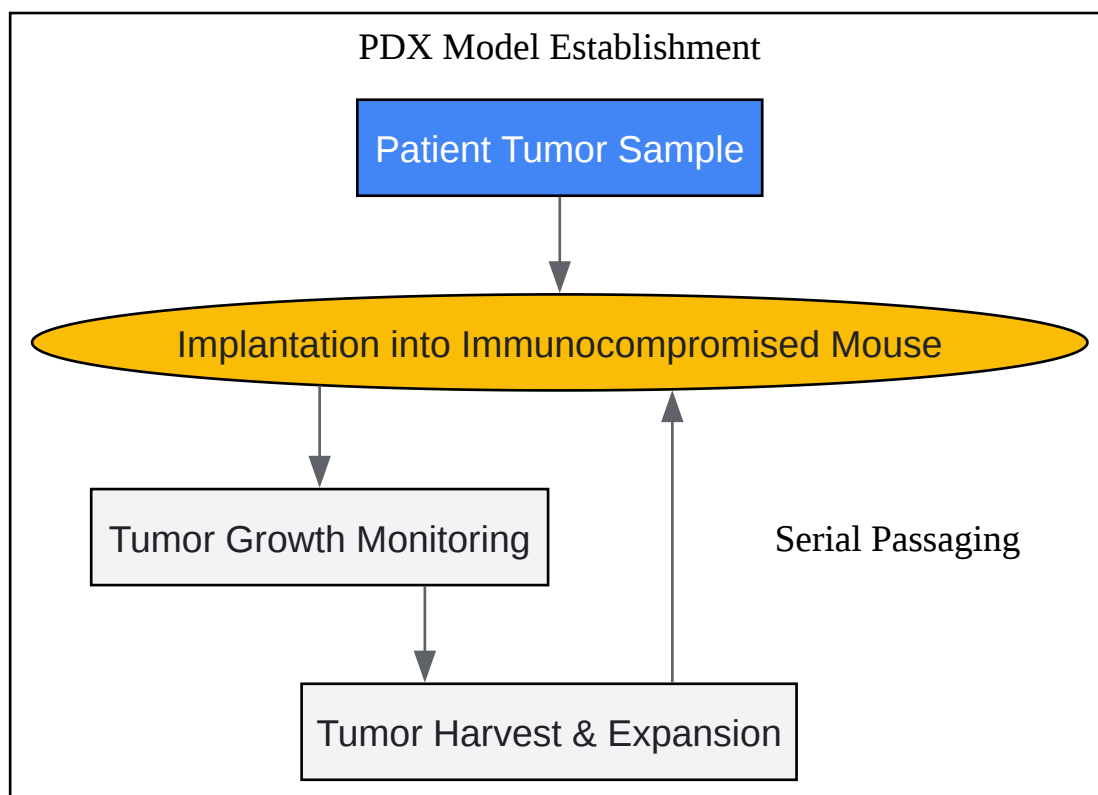
Experimental Protocols

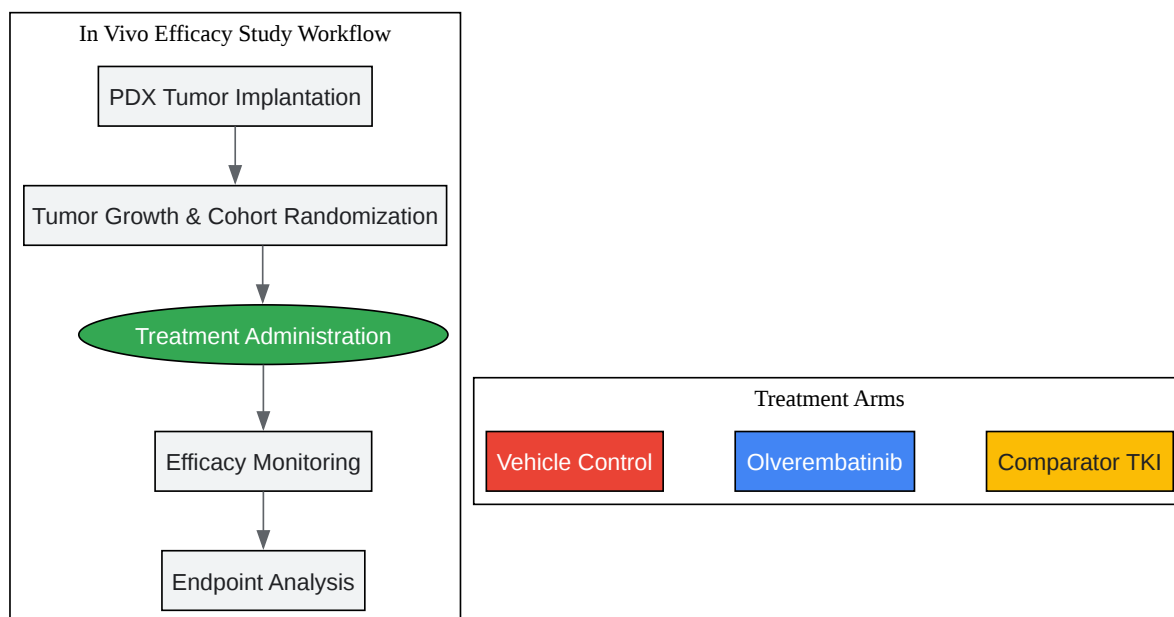
The following sections detail the generalized methodologies for establishing and utilizing patient-derived xenograft models for evaluating the efficacy of TKIs like **olverembatinib**.

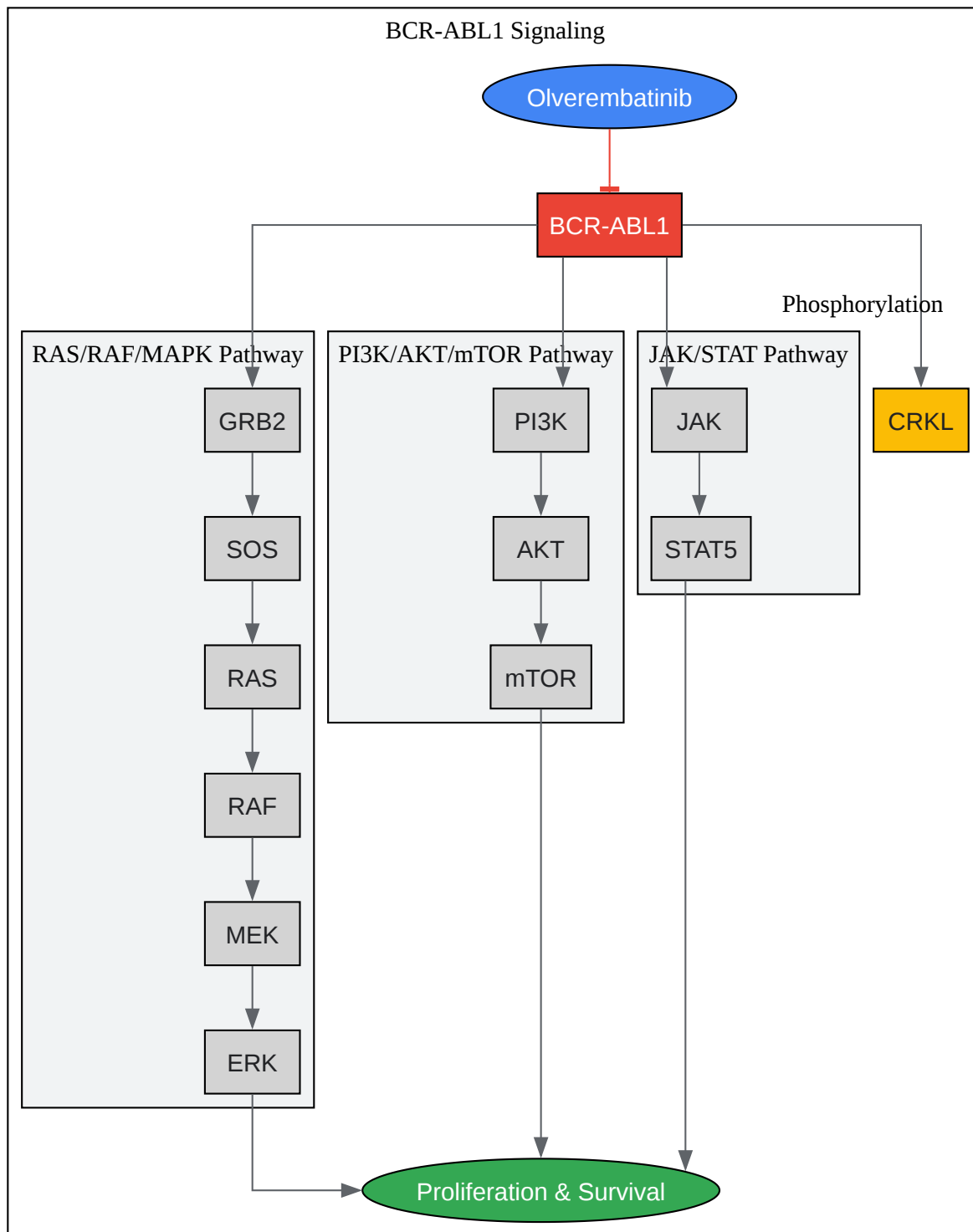
Establishment of Patient-Derived Xenografts

- Patient Sample Acquisition: Fresh tumor tissue from consenting patients with CML or GIST is obtained during surgical resection or biopsy.[8]

- Implantation: The tumor tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NMRI nu/nu).[\[4\]](#)[\[5\]](#)
- Tumor Growth and Passaging: Once the implanted tumor reaches a specified volume (e.g., 100-150 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion and establishment of the PDX line.[\[6\]](#)







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